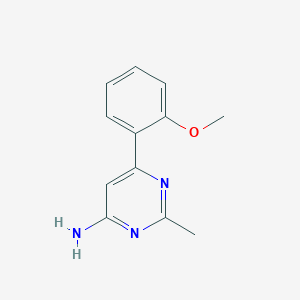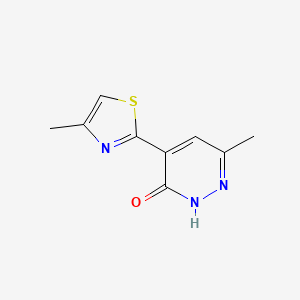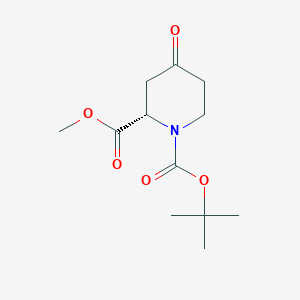
2-(2,6-Dichlorobenzoyl)-4-methylpyridine
Vue d'ensemble
Description
2-(2,6-Dichlorobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a dichlorobenzoyl group attached to a methylpyridine ring
Applications De Recherche Scientifique
2-(2,6-Dichlorobenzoyl)-4-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of various industrial chemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
The compound “2-(2,6-Dichlorobenzoyl)-4-methylpyridine” contains a dichlorobenzoyl group, which is similar to the structure found in certain herbicides . Therefore, it’s possible that this compound could interact with similar targets as these herbicides, such as certain enzymes involved in plant growth.
Analyse Biochimique
Biochemical Properties
2-(2,6-Dichlorobenzoyl)-4-methylpyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with alpha-ketoglutarate dehydrogenase, an enzyme involved in the Krebs cycle. The compound inhibits this enzyme, leading to an accumulation of alpha-ketoglutarate . This interaction affects the metabolic flux and can alter the levels of metabolites involved in the Krebs cycle.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, the compound has been shown to inhibit metastasis by increasing the production of nitric oxide and upregulating anti-metastatic microRNAs . This results in the downregulation of epithelial-to-mesenchymal transition-associated transcription factors, thereby reducing cell invasiveness.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to alpha-ketoglutarate dehydrogenase, inhibiting its activity and leading to an accumulation of alpha-ketoglutarate . This accumulation affects the activity of alpha-ketoglutarate-dependent epigenetic enzymes, such as ten-eleven translocation hydroxylases, which are involved in DNA demethylation. The compound also influences gene expression by modulating the levels of specific microRNAs and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on alpha-ketoglutarate dehydrogenase over extended periods, leading to sustained alterations in cellular metabolism . The compound’s stability may vary depending on the experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit alpha-ketoglutarate dehydrogenase without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects the Krebs cycle by inhibiting alpha-ketoglutarate dehydrogenase, leading to an accumulation of alpha-ketoglutarate . This accumulation can influence other metabolic pathways, such as amino acid metabolism and the production of reactive oxygen species. The compound’s interaction with metabolic enzymes and cofactors can also affect the overall metabolic flux and the levels of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound may localize to specific organelles, such as mitochondria, where it can exert its inhibitory effects on alpha-ketoglutarate dehydrogenase.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to mitochondria allows it to interact with alpha-ketoglutarate dehydrogenase and modulate mitochondrial metabolism. The compound’s subcellular distribution can also influence its overall efficacy and potential side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction is monitored closely to maintain optimal conditions and maximize yield. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and a catalyst, leading to the formation of 2,6-dichlorobenzoic acid and 4-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, potentially leading to carboxylic acids or other oxidized derivatives.
Reduction Products: Reduced forms, such as alcohols or amines, depending on the specific reduction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzoyl chloride: A precursor used in the synthesis of 2-(2,6-Dichlorobenzoyl)-4-methylpyridine.
4-Methylpyridine: The pyridine derivative used as a starting material in the synthesis.
2,6-Dichlorobenzoic acid: A related compound that can be formed through hydrolysis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both the dichlorobenzoyl and methylpyridine groups. This combination imparts unique chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-16-11(7-8)13(17)12-9(14)3-2-4-10(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANZZZRTGXZRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)
![(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B1463247.png)







